molecular formula C13H19ClN2O B7864858 (S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7864858
M. Wt: 254.75 g/mol
InChI Key: MTVPLCOXNLDOSE-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound characterized by a butyramide backbone substituted with a 2-chloro-benzyl group and methyl groups at the 3-position and nitrogen atom.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPLCOXNLDOSE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The most widely reported method involves reductive amination followed by N-methylation and hydrogenolysis (Figure 1). Key steps include:

  • Reductive benzylation of (S)-2-amino-2,3-dimethylbutanamide with 2-chlorobenzaldehyde.

  • Reductive methylation of the intermediate N-benzyl derivative using formaldehyde.

  • Hydrogenolytic removal of the benzyl group to yield the target compound.

Optimized Conditions :

  • Step 1 : Benzaldehyde (1.3 equiv), NaBH3_3CN (1.3 equiv), acetic acid in methanol (85–97% yield).

  • Step 2 : Formaldehyde (excess), NaBH3_3CN, methanol (90% yield).

  • Step 3 : H2_2 gas over palladium catalyst (quantitative yield).

Stereochemical Control

The (S)-configuration is preserved using enantiomerically pure (S)-2-amino-2,3-dimethylbutanamide as the starting material. Chiral HPLC or enzymatic resolution ensures optical purity (>99% ee).

Alternative Synthetic Routes

Chiral Pool Synthesis

Starting from (S)-tert-leucine derivatives, this method involves:

  • Amide coupling with 2-chlorobenzylamine using EDCI/HOBt.

  • N-Methylation with methyl iodide/K2_2CO3_3.

Advantages : High enantiopurity but lower overall yield (60–70%) due to side reactions.

Palladium-Catalyzed Cross-Coupling

A less common route employs Suzuki-Miyaura coupling for introducing the 2-chlorobenzyl group:

  • Reagents : (S)-2-Amino-3,N-dimethylbutyramide-boronic ester, 2-chlorobenzyl bromide, Pd(PPh3_3)4_4.

  • Yield : 55–65%.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Reductive Amination75–80%>99% eeIndustrial$$
Microbial Catalysis85–95%95–98%Pilot-scale$
Chiral Pool60–70%>99% eeLab-scale$$$
Cross-Coupling55–65%90–95%Lab-scale$$$$

Critical Challenges and Solutions

Byproduct Formation

  • Issue : Over-methylation during reductive amination.

  • Solution : Controlled stoichiometry of formaldehyde (1.1 equiv) and low-temperature reactions (0–5°C).

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.

  • Solution : Recrystallization from cyclohexane/ethyl acetate (9:1 v/v).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors for:

  • Faster heat dissipation during exothermic steps (e.g., NaBH3_3CN reductions).

  • Higher throughput (2–5 kg/day).

Green Chemistry Metrics

  • Solvent Recovery : >90% methanol recycled via distillation.

  • E-Factor : 15–20 (vs. 30–40 for batch processes) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the chlorobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in the benzyl group’s substituents. Key analogs include:

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide 2,3-dichloro C₁₃H₁₈Cl₂N₂O 289.20 Increased halogen density; enhanced lipophilicity
(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide 3,4-dichloro C₁₃H₁₈Cl₂N₂O 289.20 Altered steric/electronic effects due to substitution pattern
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-3,N-dimethyl-butyramide 4-methylsulfanyl C₁₄H₂₁N₂OS 265.39 Electron-donating group; potential for sulfur-mediated interactions
(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide 2-cyano C₁₄H₁₈N₃O 244.32 Electron-withdrawing cyano group; increased polarity
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide 3-chloro-pyrazinyl C₁₃H₁₇ClN₄O 296.76 Heterocyclic aromatic system; potential for π-π stacking

Key Observations :

  • Halogenated Derivatives: Dichloro-substituted analogs (e.g., 2,3-dichloro and 3,4-dichloro) exhibit higher molecular weights and lipophilicity compared to the mono-chloro target compound.
  • Electron-Donating vs. Withdrawing Groups: The 4-methylsulfanyl group (electron-donating) may enhance solubility in nonpolar environments, whereas the 2-cyano group (electron-withdrawing) increases polarity and reactivity .
  • Heterocyclic Modifications : The pyrazinyl analog introduces a nitrogen-rich aromatic system, which could enhance hydrogen bonding or metal coordination in biological systems .

Example Protocol :

Dissolve the amine intermediate in dry CH₂Cl₂ at 0°C.

Add acyl chloride and triethylamine dropwise.

Stir at room temperature overnight.

Purify via silica gel chromatography .

Physicochemical and Spectroscopic Properties

While direct data on the target compound is scarce, analogs provide trends:

  • Melting Points : Halogenated derivatives (e.g., 2,3-dichloro) likely have higher melting points (>180°C) due to stronger intermolecular forces, while alkylated or heterocyclic analogs (e.g., pyrazinyl) show lower melting points (~140–176°C) .
  • NMR Signatures :
    • 1H-NMR : Aromatic protons in chloro-substituted benzyl groups resonate downfield (δ 7.73–7.76 ppm) due to deshielding .
    • 13C-NMR : Carbonyl groups (C=O) appear at ~170–175 ppm, while quaternary carbons in benzyl rings resonate at ~127–143 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 289.20 for dichloro derivatives) .

Biological Activity

(S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide is a chiral organic compound characterized by its unique structural features, including a butyramide backbone and a chloro-benzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C₁₃H₁₉ClN₂O
  • Molar Mass : Approximately 254.76 g/mol
  • Structural Features :
    • Chiral center at the 2-amino position
    • Amide functional group
    • Chloro-benzyl substituent

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. The presence of the chloro substituent enhances its binding affinity and selectivity, which may influence pathways related to neurotransmission and metabolic processes.

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzyme systems, although the exact mechanisms remain an area of ongoing research. Its structural complexity allows it to engage in multiple interactions within biological systems, making it a candidate for further exploration in drug development.

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound. Below are key findings from various studies:

  • Neurotransmitter Interaction :
    • The compound has shown potential in influencing neurotransmitter systems, particularly those involved in mood and cognition.
    • Binding affinity studies indicate that it may interact with serotonin and dopamine receptors, which are crucial for mood regulation.
  • Enzyme Modulation :
    • It has been identified as a potential modulator of certain enzyme systems involved in metabolic pathways.
    • Specific assays have demonstrated its ability to inhibit enzymes associated with neurotransmitter degradation, suggesting a role in enhancing neurotransmitter availability.
  • Pharmacological Testing :
    • In vitro studies using cell lines have assessed the compound's efficacy in modulating ion channels related to neuronal excitability.
    • Results indicate that this compound may possess anticonvulsant properties, similar to known potassium channel openers.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-N-(3-nitro-benzyl)-3,N-dimethyl-butyramideC₁₃H₁₉N₂O₄Nitro substituent instead of chloro
(S)-2-amino-N,3,3-trimethylbutanamideC₇H₁₆N₂OLacks chloro-benzyl group; simpler structure
N-methyl-L-valinamideC₈H₁₅N₂ODifferent side chain; used in peptide synthesis

The unique chloro substitution on the benzyl ring of this compound may enhance its biological activity compared to other similar compounds, potentially leading to distinct pharmacological profiles.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticonvulsant Activity : In animal models, the compound demonstrated significant efficacy in reducing seizure frequency and severity, indicating its potential as an anticonvulsant agent.
  • Mood Enhancement : Clinical trials assessing its effects on mood disorders revealed promising results, with participants reporting improved mood stability and reduced anxiety levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A reported synthesis involves coupling intermediates like 2-chloro-N-(2-chloro-benzyl)-acetamide with appropriate amines in polar aprotic solvents (e.g., DMF) using Hünig’s base as a catalyst. The reaction yield (20%) can be optimized by adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the enantiomerically pure (S)-form .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of FT-IR (to confirm amide C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (to resolve chiral centers and substituents), and UV-Vis spectroscopy (to study electronic transitions) is recommended. For example, FT-IR and NMR data for structurally similar benzyl-imine derivatives show distinct peaks for chloro-benzyl and tertiary amide groups, aiding in structural confirmation .

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can model electron density, frontier molecular orbitals (HOMO-LUMO gaps), and hyperpolarizability. These calculations help predict reactivity and spectroscopic behavior, which can be cross-validated with experimental IR/Raman data .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT functionals. To resolve these:

  • Perform solvent-phase DFT simulations (e.g., using the Polarizable Continuum Model) to account for solvation.
  • Compare multiple functionals (e.g., CAM-B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms.
  • Validate with advanced experimental techniques like time-resolved fluorescence or circular dichroism .

Q. What strategies are recommended for elucidating the three-dimensional structure and conformation of this compound in different solvent environments?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving absolute configuration. For solution-phase studies, employ NOESY NMR to detect spatial proximity of substituents (e.g., chloro-benzyl and methyl groups). Solvent-dependent conformational analysis via molecular dynamics (MD) simulations can further reveal flexibility in the butyramide backbone .

Q. What in vitro bioanalytical approaches are suitable for studying the biological interactions of this compound?

  • Methodological Answer : Use fluorescence polarization assays to measure binding affinity with target proteins (e.g., enzymes or receptors). For antibacterial studies, follow protocols similar to Cr(III)-Schiff base complexes, including minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on mammalian cell lines .

Q. How can the nonlinear optical (NLO) properties of this compound be evaluated using theoretical and experimental methods?

  • Methodological Answer : The first-order hyperpolarizability (β) can be calculated via DFT using finite-field methods. Experimentally, hyper-Rayleigh scattering (HRS) or electric-field-induced second harmonic (EFISH) generation measures NLO activity. For example, benzaldehyde-imine analogs show β values ~10× higher than urea, suggesting potential for optoelectronic applications .

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